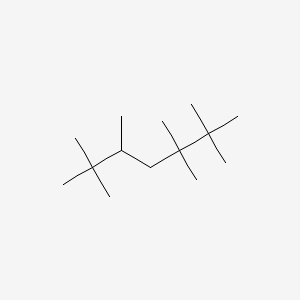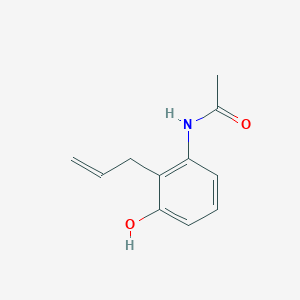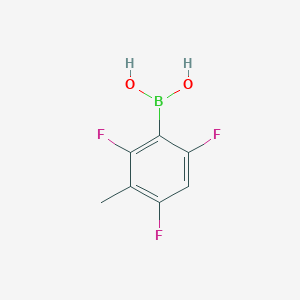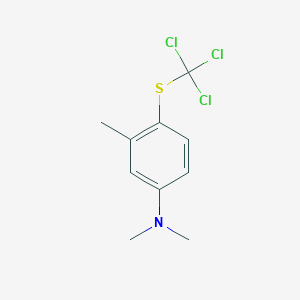
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is an organic compound with the molecular formula C10H12Cl3NS It is characterized by the presence of a trichloromethylsulfanyl group attached to an aniline ring, along with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline typically involves the introduction of the trichloromethylsulfanyl group to an aniline derivative. One common method is the reaction of 3,4-dimethylaniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the trichloromethylsulfanyl group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Applications De Recherche Scientifique
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trichloromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: Lacks the trichloromethylsulfanyl group, making it less reactive in certain contexts.
4-chloro-N,N-dimethylaniline: Contains a single chlorine atom, leading to different reactivity and applications.
N,N,3-trimethyl-4-(methylsulfanyl)aniline: Similar structure but with a methylsulfanyl group instead of trichloromethylsulfanyl, affecting its chemical properties.
Uniqueness
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct reactivity and potential applications. This group can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Propriétés
Numéro CAS |
91799-69-8 |
|---|---|
Formule moléculaire |
C10H12Cl3NS |
Poids moléculaire |
284.6 g/mol |
Nom IUPAC |
N,N,3-trimethyl-4-(trichloromethylsulfanyl)aniline |
InChI |
InChI=1S/C10H12Cl3NS/c1-7-6-8(14(2)3)4-5-9(7)15-10(11,12)13/h4-6H,1-3H3 |
Clé InChI |
MMJQGZNLNZYVAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)C)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate](/img/structure/B14003093.png)

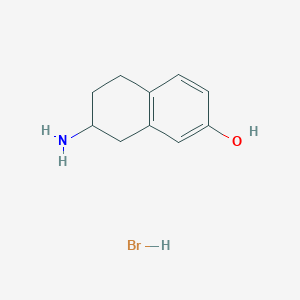
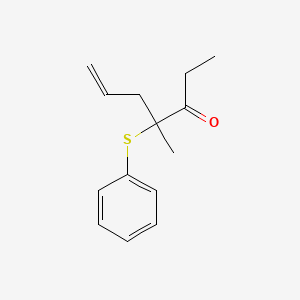
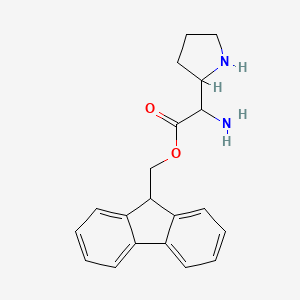
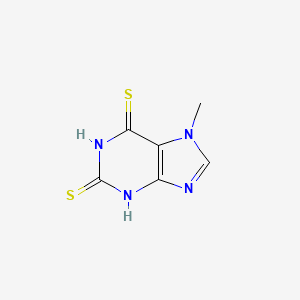

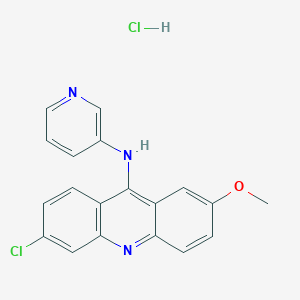
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)


